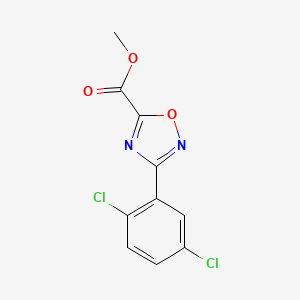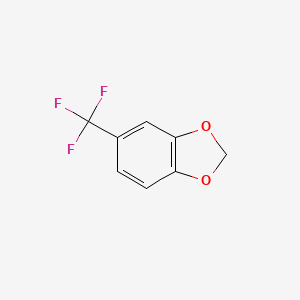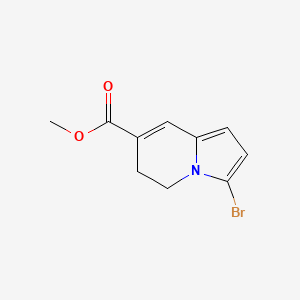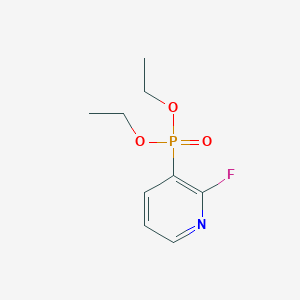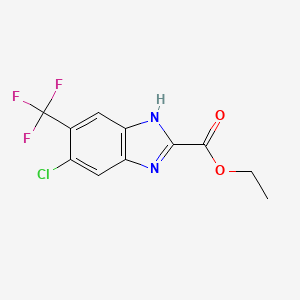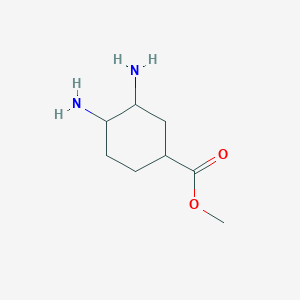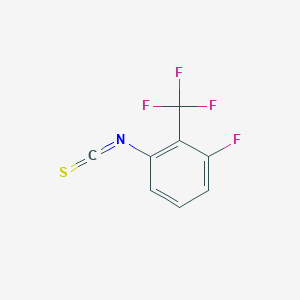
3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate is an organic compound with the molecular formula C8H3F4NS and a molecular weight of 221.18 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with an isothiocyanate functional group. These structural features make it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate typically involves the reaction of 3-Fluoro-2-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions . The reaction proceeds as follows:
3-Fluoro-2-(trifluoromethyl)aniline+Thiophosgene→3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-Fluoro-2-(trifluoromethyl)aniline and carbon dioxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Major Products Formed
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form covalent bonds with various biomolecules, leading to the modification of proteins and enzymes . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)phenyl Isothiocyanate: Similar structure but lacks the fluorine atom at the ortho position.
4-Fluoro-3-(trifluoromethyl)phenyl Isothiocyanate: Similar structure but with the fluorine atom at the para position.
3-(Trifluoromethyl)phenyl Isocyanate: Contains an isocyanate group instead of an isothiocyanate group.
Uniqueness
3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate is unique due to the presence of both fluorine and trifluoromethyl groups on the phenyl ring, which enhances its reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and applications, particularly in the development of pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C8H3F4NS |
|---|---|
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
1-fluoro-3-isothiocyanato-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F4NS/c9-5-2-1-3-6(13-4-14)7(5)8(10,11)12/h1-3H |
InChI-Schlüssel |
CWPBZMYVRQWFDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)

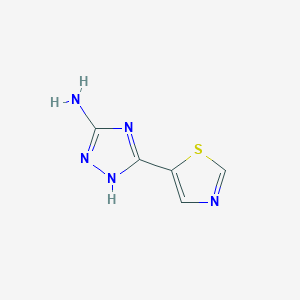
![2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)
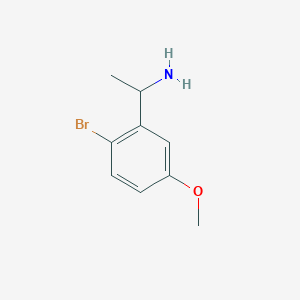
![5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13685145.png)
